5-Amino-4-iodo-2-methylphenol
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Overview
Description
5-Amino-4-iodo-2-methylphenol is an organic compound with the molecular formula C7H8INO It is a derivative of phenol, characterized by the presence of an amino group, an iodine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-4-iodo-2-methylphenol can be synthesized through several methods. One common approach involves the iodination of 2-methylphenol (o-cresol) in the presence of sodium hypochlorite and sodium iodide in aqueous alcohol solvents . This reaction introduces the iodine atom at the para position relative to the hydroxyl group. The amino group can then be introduced through a nucleophilic aromatic substitution reaction, where an appropriate amine is used as the nucleophile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-iodo-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 5-amino-2-methylphenol.
Substitution: The iodine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: 5-Amino-2-methylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Amino-4-iodo-2-methylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-4-iodo-2-methylphenol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity . In organic synthesis, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the amino and iodine groups, respectively, which can stabilize or destabilize reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-methylphenol: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
2-Amino-4-methylphenol: Lacks the iodine atom, affecting its reactivity in coupling reactions.
Uniqueness
5-Amino-4-iodo-2-methylphenol is unique due to the presence of both an amino group and an iodine atom on the phenol ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and biochemical research.
Properties
IUPAC Name |
5-amino-4-iodo-2-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJQYXWJLWCWTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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